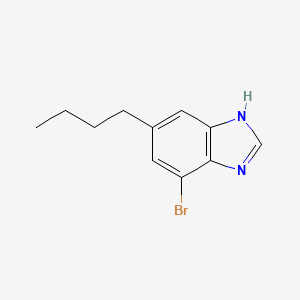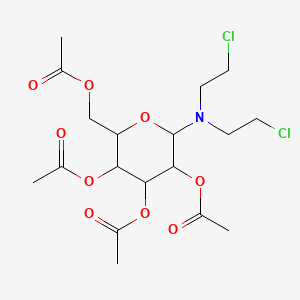
2,3,4,6-Tetra-O-acetyl-N,N-bis(2-chloroethyl)hexopyranosylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-1-Deoxy-1-(bis(2-chloroethyl)amino)-2,3,4,6-O-tetraacetylglucopyranose: is a synthetic compound that belongs to the class of glucopyranose derivatives This compound is characterized by the presence of a bis(2-chloroethyl)amino group attached to the 1-deoxy position of the glucopyranose ring, with acetyl groups at the 2, 3, 4, and 6 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of D-1-Deoxy-1-(bis(2-chloroethyl)amino)-2,3,4,6-O-tetraacetylglucopyranose typically involves the following steps:
Starting Material: The synthesis begins with glucopyranose, a common sugar derivative.
Protection of Hydroxyl Groups: The hydroxyl groups at the 2, 3, 4, and 6 positions are protected by acetylation using acetic anhydride in the presence of a catalyst such as pyridine.
Introduction of Bis(2-chloroethyl)amino Group: The 1-deoxy position is then modified by introducing the bis(2-chloroethyl)amino group through a nucleophilic substitution reaction. This step typically involves the use of a bis(2-chloroethyl)amine reagent under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety. Large-scale reactors and continuous flow systems might be employed to ensure consistent production.
化学反応の分析
Types of Reactions
D-1-Deoxy-1-(bis(2-chloroethyl)amino)-2,3,4,6-O-tetraacetylglucopyranose can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the bis(2-chloroethyl)amino group.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce amine derivatives.
科学的研究の応用
D-1-Deoxy-1-(bis(2-chloroethyl)amino)-2,3,4,6-O-tetraacetylglucopyranose has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to the presence of the bis(2-chloroethyl)amino group, which is known for its alkylating properties.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.
作用機序
The mechanism of action of D-1-Deoxy-1-(bis(2-chloroethyl)amino)-2,3,4,6-O-tetraacetylglucopyranose involves its interaction with cellular components. The bis(2-chloroethyl)amino group can form covalent bonds with nucleophilic sites in DNA, leading to cross-linking and disruption of DNA replication and transcription. This mechanism is similar to that of other alkylating agents used in chemotherapy.
類似化合物との比較
Similar Compounds
- 1-Deoxy-1-(bis(2-chloroethyl)amino)-2,3,4-O-tetraacetyl-beta-D-ribopyranose
- 1-Deoxy-1-(bis(2-chloroethyl)amino)-2,3,4,6-O-tetraacetylmannopyranose
Uniqueness
D-1-Deoxy-1-(bis(2-chloroethyl)amino)-2,3,4,6-O-tetraacetylglucopyranose is unique due to its specific glucopyranose backbone and the positioning of the bis(2-chloroethyl)amino group. This structural uniqueness may confer distinct chemical and biological properties compared to similar compounds.
特性
CAS番号 |
74427-64-8 |
|---|---|
分子式 |
C18H27Cl2NO9 |
分子量 |
472.3 g/mol |
IUPAC名 |
[3,4,5-triacetyloxy-6-[bis(2-chloroethyl)amino]oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C18H27Cl2NO9/c1-10(22)26-9-14-15(27-11(2)23)16(28-12(3)24)17(29-13(4)25)18(30-14)21(7-5-19)8-6-20/h14-18H,5-9H2,1-4H3 |
InChIキー |
DJUWKQJNJVMFIU-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OCC1C(C(C(C(O1)N(CCCl)CCCl)OC(=O)C)OC(=O)C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


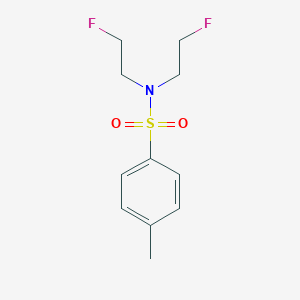
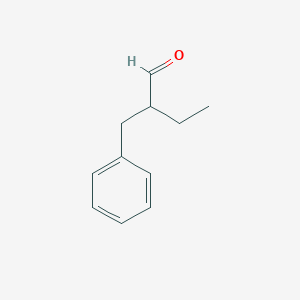
![4-[(8-hydroxyquinolin-5-yl)diazenyl]-N-(4-methylpyrimidin-2-yl)benzenesulfonamide](/img/structure/B14003277.png)
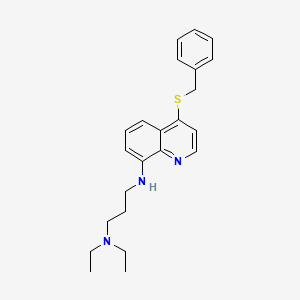
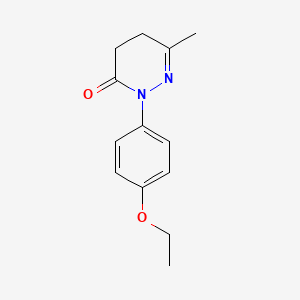
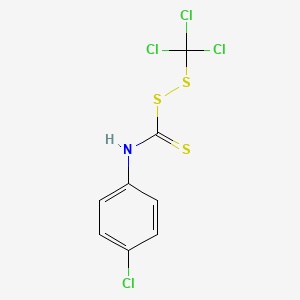
![N-[4-(aminomethyl)phenyl]-2-(3-chlorophenoxy)acetamide](/img/structure/B14003291.png)
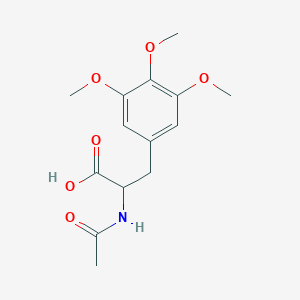
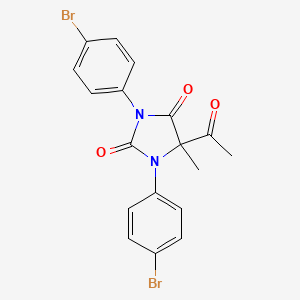
![2-methyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-1-amine](/img/structure/B14003298.png)
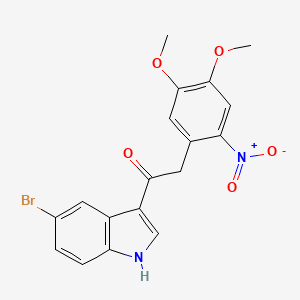
![[1-(Pyrrolidin-1-ylmethyl)cyclopropyl]methanol;hydrochloride](/img/structure/B14003309.png)
![2,2,2-Trichloro-n-[4-(methylsulfamoyl)phenyl]acetamide](/img/structure/B14003315.png)
